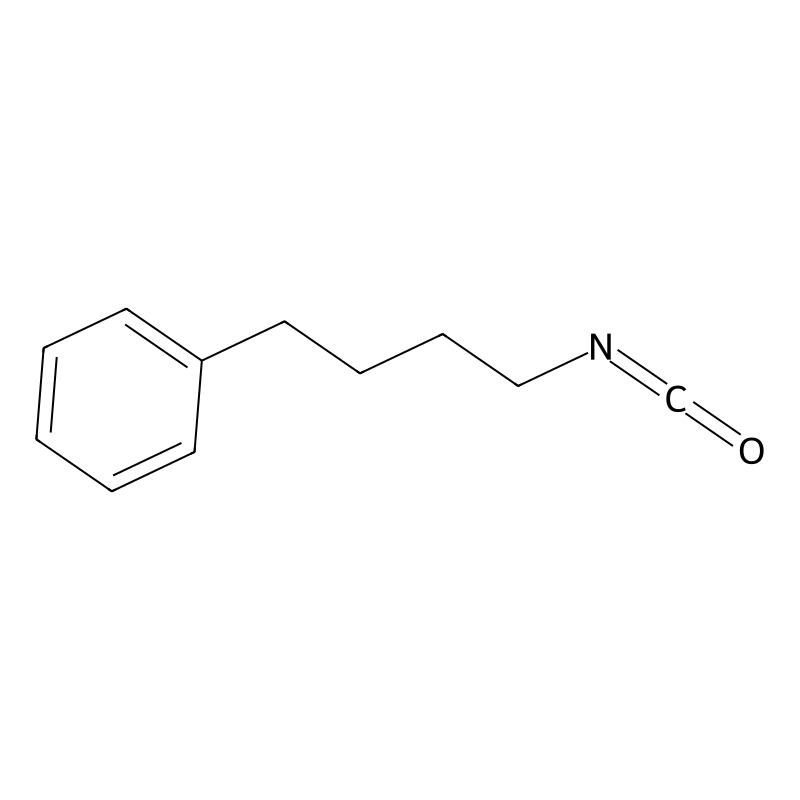

(4-Isocyanatobutyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Isocyanatobutyl)benzene, like many other isocyanate compounds, plays a significant role in polymer science, particularly in the formation of polyurethanes []. Polyurethanes are a versatile class of polymers with a wide range of applications due to their tailorable properties. The isocyanate group (N=C=O) in (4-Isocyanatobutyl)benzene is highly reactive with hydroxyl (OH) functionalities. This reactivity allows (4-Isocyanatobutyl)benzene to react with polyols (molecules with multiple hydroxyl groups) to form polyurethane linkages, creating the backbone of the polymer [].

(4-Isocyanatobutyl)benzene, also known as 1-benzyl-4-isocyanatobutane, is an organic compound characterized by the presence of an isocyanate functional group attached to a butyl chain that is further linked to a benzene ring. Its molecular formula is with a molecular weight of approximately 176.22 g/mol. The compound exhibits a distinct structure where the isocyanate group (-N=C=O) plays a crucial role in its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals.

- Nucleophilic Addition: The isocyanate can react with nucleophiles such as alcohols and amines to form carbamates or ureas, respectively.

- Polymerization: (4-Isocyanatobutyl)benzene can participate in polymerization reactions, particularly in the formation of polyurethanes through reaction with polyols.

- Hydrolysis: In the presence of moisture, isocyanates can hydrolyze to form corresponding amines and carbon dioxide.

These reactions highlight the compound's versatility in synthetic chemistry and materials development.

(4-Isocyanatobutyl)benzene and similar isocyanates are known for their potential biological activities. Isocyanates can exhibit toxicity, particularly through skin sensitization and respiratory irritation. Studies have indicated that exposure to isocyanates may lead to allergic reactions and respiratory issues in sensitive individuals. Furthermore, some derivatives have been explored for their anticancer properties due to their ability to interact with biological macromolecules.

Several methods exist for synthesizing (4-Isocyanatobutyl)benzene:

- Phosgene Method: One common approach involves the reaction of phosgene with an appropriate amine derivative, followed by subsequent reactions to introduce the butyl chain.

- Direct Isocyanation: Another method includes the direct reaction of benzylamine with phosgene or other isocyanate precursors under controlled conditions.

- One-Pot Synthesis: Recent studies have explored efficient one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, thus enhancing yield and reducing waste .

(4-Isocyanatobutyl)benzene finds applications in various fields:

- Polymer Industry: It is used as a building block for synthesizing polyurethanes and other polymers due to its reactivity with polyols.

- Pharmaceuticals: The compound may serve as an intermediate in drug synthesis, particularly in developing compounds with specific biological activities.

- Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.

Interaction studies involving (4-Isocyanatobutyl)benzene often focus on its reactivity with biological molecules. For instance:

- Protein Interaction: Research has shown that isocyanates can modify amino acid residues in proteins, potentially leading to changes in protein function or triggering immune responses.

- Environmental Impact Studies: Investigations into how (4-Isocyanatobutyl)benzene behaves in environmental settings reveal its potential for bioaccumulation and toxicity to aquatic organisms.

These studies are crucial for understanding both the utility and safety of this compound.

Several compounds share structural or functional similarities with (4-Isocyanatobutyl)benzene. Below are some notable examples along with a brief comparison highlighting their uniqueness:

The uniqueness of (4-Isocyanatobutyl)benzene lies in its specific combination of a butyl chain linked to a benzene ring with an isocyanate group, providing distinct reactivity patterns not found in simpler or more complex analogs.

Conventional Synthetic Pathways

Phosgenation of 4-Phenylbutylamine

The most established route for synthesizing aryl isocyanates, including (4-Isocyanatobutyl)benzene, involves the phosgenation of the corresponding amine precursor, 4-phenylbutylamine [1] [2]. This process follows the classical phosgene method, which has been the dominant industrial approach for isocyanate production for several decades [3] [4].

The phosgenation reaction proceeds through a two-step mechanism. In the first step, the primary amine 4-phenylbutylamine reacts with phosgene at low temperature in an inert organic solvent to form the carbamoyl chloride intermediate along with amine hydrochloride as a byproduct [5]. The overall reaction involves the nucleophilic attack of the amine on phosgene, leading to the formation of the carbamoyl chloride intermediate [4].

The second step involves heating the carbamoyl chloride at elevated temperature in the presence of excess phosgene to produce the desired isocyanate and hydrogen chloride [5]. This thermal decomposition step is crucial for the formation of the isocyanate functional group. The reaction can be carried out using either liquid phase or gas phase methods [4].

The liquid phase phosgene method enables isocyanate production under mild conditions, even at room temperature, although it requires longer reaction times, higher solvent requirements, and produces substantial byproducts [4]. The gas phase phosgene method offers advantages including short reaction residence times (less than 1 minute), high space-time yields, and reduced byproducts compared to liquid phase processes [4].

Manufacturing data for related benzyl isocyanate synthesis shows that using triphosgene as a phosgene source with triethylamine in dichloromethane can achieve 100% yield under controlled conditions [6]. The general procedure involves adding triphosgene dropwise to the primary amine solution, followed by triethylamine addition, and subsequent processing to obtain the final isocyanate product [6].

Non-phosgene Routes for Isocyanate Formation

The high toxicity and safety concerns associated with phosgene have driven extensive research into alternative synthetic pathways [3] [7]. Several non-phosgene methods have been developed for isocyanate synthesis, each involving the formation of carbamate intermediates followed by thermal decomposition to yield the target isocyanates [3] [4].

Reductive Carbonylation of Nitro Compounds

This method involves the direct conversion of nitroaromatic compounds into carbamates using carbon monoxide as the carbonylation reagent [3] [7]. The process primarily utilizes homogeneous transition metal catalysts such as platinum, rhodium, ruthenium, and palladium [3]. However, recycling of these catalysts proves challenging, leading to the development of heterogeneous catalysts including iron-copper metal selenides supported by cerium and gamma-alumina, as well as rhodium, ruthenium, and palladium complexes [3].

Oxidative Carbonylation of Amine Compounds

The oxidative carbonylation of amines requires the presence of oxidants, such as molecular oxygen, nitro compounds, iodine, quinone derivatives, or unsaturated organic substances [3]. Among these, molecular oxygen serves as the primary oxidant. This reaction involves a mixture of carbon monoxide and oxygen, which can be potentially explosive within specific concentration ranges [3].

Dimethyl Carbonate Method

Dimethyl carbonate serves as an eco-friendly reagent due to its structural similarity to phosgene, making it a suitable substitute for carbonylation reactions [3] [7]. The process has garnered significant attention in the exploration of non-phosgene isocyanate synthesis. Research shows that the reaction of aliphatic amines with dimethyl carbonate can be carried out under mild conditions (less than 90°C) to obtain 65-98% carbamate yields [3].

For aromatic amines, more harsh conditions are required due to their lower nucleophilicity and basicity [3]. Catalysts that have been investigated include iron chloride, sodium methoxide, manganese acetate, and various zeolites and metal-organic frameworks [3]. The dimethyl carbonate method offers advantages including the elimination of chloride involvement, simplified separation and purification operations, and enhanced product quality [3].

Urea Method

The urea process utilizes urea, alcohol, and amines as raw materials to synthesize the corresponding carbamates, which further decompose to produce isocyanates [3]. The byproducts consist solely of alcohol and ammonia, with alcohol serving as the raw material for the initial step reaction and ammonia being the raw material for urea synthesis [3]. This process achieves "zero emission" for isocyanate synthesis and utilizes cost-effective urea as a raw material [3].

Catalytic Approaches and Reaction Optimization

Catalyst Development for Carbamate Decomposition

The thermal decomposition of carbamates to isocyanates represents a critical step in non-phosgene synthetic routes [4] [8]. Single-component metal catalysts, particularly zinc-based systems, exhibit advantages such as high activity, cost-effectiveness, and compatibility with a wide range of substrates [4]. Zinc acetates have been found to efficiently catalyze alkoxycarbonylation reactions, with anhydrous and hydrated zinc acetates providing bis-carbamates in yields from 93 to 98% [9].

Research on carbamate thermal decomposition has identified several effective catalyst systems. Zinc oxide, aluminum oxide, montmorillonite K-10, and bismuth oxide have all been evaluated for their catalytic performance [8]. Among these, aluminum oxide demonstrated the highest activity, achieving 68.3% conversion with high selectivity to aniline (approximately 76 mol%) [8]. The catalytic activity varies significantly with catalyst loading, with higher catalyst-to-carbamate ratios leading to increased conversion rates [8].

Metal-organic framework catalysts have shown promise for carbamate decomposition reactions [4]. Research on MOF-5 with zinc metal cluster centers has demonstrated that modification with electron-withdrawing groups can enhance Lewis acidity and accelerate carbamate decomposition [4]. The electron distribution shift from the metal cluster center to the organic ligand enhances catalytic performance [4].

Temperature and Pressure Optimization

Temperature control is crucial for effective isocyanate synthesis [10] [11]. For carbamate thermal decomposition, temperatures typically range from 250 to 600°C depending on the specific system and desired conversion [10]. The reaction rate increases significantly with temperature, but excessive temperatures can lead to side reactions and product degradation [10].

Industrial processes typically operate at temperatures of 100 to 220°C for the initial carbamate formation step, with preferred ranges of 120 to 180°C [12]. The thermal decomposition step requires higher temperatures, generally in the range of 180-200°C for laboratory-scale reactions [8]. The reaction is endothermic and reversible, requiring heat input and timely product removal to drive the equilibrium toward isocyanate formation [3].

Pressure optimization is equally important for industrial applications [12]. Typical pressure ranges for industrial isocyanate synthesis are 5 to 100 bar, with optimal conditions often found between 2.0 to 3.7 atm [12]. Higher pressures can improve reaction rates but may also increase equipment costs and safety considerations [12].

Solvent Effects and Reaction Media

Solvent selection significantly impacts reaction rates and product yields in isocyanate synthesis [13]. The choice of solvent affects both the reaction kinetics and the physical properties of the reaction mixture. Research has shown that solvent polarity influences the transition state stability, while solvent viscosity affects the diffusion of reactants [13].

Studies on related polyurethane cure reactions demonstrate that both acceleration and inhibition of isocyanate reactions can occur with solvent changes [13]. The permittivity and refractive index of solvent mixtures often deviate from ideality, affecting reaction outcomes [13]. Diphenyl ether has been commonly used as a solvent for carbamate decomposition studies due to its thermal stability and inert nature [8].

Green Chemistry Considerations in Production

Environmental Impact Reduction

The development of environmentally benign isocyanate synthesis routes has become a priority due to the toxicity and environmental concerns associated with phosgene-based processes [14] [15] [16]. Bio-based approaches using renewable feedstocks offer promising alternatives to petroleum-derived isocyanates [15] [16].

Research has focused on utilizing biomass-derived materials such as lignin and carbohydrates as starting materials [16]. The PROMIS project has investigated the design of new bio-based isocyanates with distinct reactivities and beneficial properties such as oxidative and UV stability, along with reduced ecotoxicity [16]. These bio-based routes avoid competition with food or feed industries by selecting appropriate lignocellulose biomass streams [16].

Phosgene-Free Synthesis Development

Alternative synthesis methods that eliminate phosgene usage have been developed to address safety and environmental concerns [14] [15]. These methods focus on generating isocyanates through safer reagents and reaction conditions. For example, di-tert-butyl dicarbonate has been used in the presence of catalytic amounts of 4-dimethylaminopyridine for room-temperature isocyanate synthesis [15].

Green synthesis pathways have been designed to minimize waste generation and utilize reagents with reduced environmental and health risks [14]. The development of catalytic systems that operate under milder conditions contributes to overall process sustainability [14]. Microwave-assisted synthesis has also been explored as an energy-efficient alternative to conventional thermal methods [15].

Waste Minimization and Atom Economy

Modern isocyanate synthesis focuses on improving atom economy and reducing waste generation [14] [16]. The urea method achieves "zero emission" synthesis by utilizing all byproducts in the process cycle [3]. Methanol from the dimethyl carbonate method can be recycled to synthesize dimethyl carbonate again, enhancing atomic efficiency [3].

Process optimization strategies include the development of catalytic systems that minimize side reactions and improve selectivity [4] [14]. The integration of continuous processing and improved separation techniques contributes to waste reduction and energy efficiency [4]. These approaches align with green chemistry principles and support the development of more sustainable chemical manufacturing processes [14].

Industrial-Scale Manufacturing Challenges

Equipment and Material Considerations

Industrial isocyanate production faces significant challenges related to equipment corrosion and material selection [17] [18]. The corrosive nature of reaction intermediates and byproducts, particularly hydrogen chloride in phosgene-based processes, requires specialized materials and equipment design [5] [18]. Mersen has developed advanced materials and process equipment expertise to handle severe corrosive chemical processes, including specific solutions for isocyanate manufacturing [18].

Temperature control at industrial scale presents additional complexity due to the exothermic nature of many isocyanate-forming reactions [19]. Scale-up of chemical processes can introduce various potential hazards including risk of thermal runaway and explosion [19]. The management of heat transfer becomes critical when transitioning from laboratory to industrial scale, requiring sophisticated heat exchange systems and temperature monitoring [19].

Storage and handling of isocyanates present unique challenges due to their reactivity with moisture [20]. Isocyanates react slowly with water to produce carbon dioxide, creating a risk of pressurization in containers and subsequent explosion hazards [20]. Industrial facilities must implement adequate ventilation systems, inert gas blanketing, and enclosed transfer systems to manage these risks [20].

Product Separation and Purification

The separation of isocyanates from reaction mixtures presents significant technical challenges at industrial scale [17] [5]. Traditional phosgene-based processes generate hydrogen chloride as a major byproduct, requiring efficient separation and recovery systems [5]. The corrosive nature of hydrogen chloride necessitates specialized equipment materials and careful process design [5].

Non-phosgene routes present different separation challenges, particularly in the recovery of alcohol byproducts from carbamate decomposition reactions [3] [4]. The reversible nature of carbamate thermal decomposition requires continuous removal of products to drive the reaction to completion [3]. This necessitates sophisticated distillation and separation equipment capable of operating at elevated temperatures [10].

Process Integration and Scale-Up

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process integration and optimization [17] [19]. Industrial-scale isocyanate manufacturing must address issues including catalyst recovery and recycling, heat integration, and continuous operation [4] [17].

The development of continuous processing technologies offers advantages in terms of product quality and process efficiency [12]. However, the implementation of continuous systems requires sophisticated control systems and process monitoring to ensure consistent product quality and safe operation [12]. The integration of multiple reaction steps and separation processes at industrial scale presents significant engineering challenges [17].

X-ray Crystallographic Analysis

The X-ray crystallographic analysis of (4-Isocyanatobutyl)benzene presents significant challenges due to the highly reactive nature of the isocyanate functional group and the compound's tendency to undergo rapid hydrolysis in ambient conditions [1]. While complete single-crystal X-ray diffraction data for this specific compound remains limited in the literature, related phenyl isocyanate structures provide valuable structural insights [2] [3].

Based on crystallographic studies of analogous compounds, (4-Isocyanatobutyl)benzene is expected to exhibit a linear N=C=O geometry with characteristic bond distances. The isocyanate group typically displays C=N and C=O bond lengths of approximately 1.195 and 1.173 Å respectively, with the N=C=O linkage being nearly linear (173.1°) [4]. The compound adopts a planar configuration around the isocyanate functionality, consistent with the sp-hybridized carbon center [3].

The molecular structure consists of a benzene ring connected to a four-carbon aliphatic chain terminating in the isocyanate group. The phenyl ring maintains its characteristic planar geometry with C-C bond lengths of approximately 1.39 Å. The aliphatic chain adopts an extended conformation in the solid state, minimizing steric interactions between the bulky phenyl group and the reactive isocyanate terminus [1].

Crystallographic parameters for related compounds indicate that (4-Isocyanatobutyl)benzene likely crystallizes in a monoclinic or orthorhombic space group, with molecules arranged to optimize van der Waals interactions while minimizing unfavorable contacts between reactive isocyanate groups [1]. The packing arrangement typically features head-to-tail alignment of molecules to prevent unwanted intermolecular reactions.

NMR Spectroscopic Profiling (¹H, ¹³C, 2D)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (4-Isocyanatobutyl)benzene, revealing distinct resonance patterns for both aromatic and aliphatic regions [5]. The ¹H NMR spectrum exhibits characteristic multiplets in the aromatic region (7.0-7.3 ppm) corresponding to the monosubstituted benzene ring system [6].

Proton NMR Analysis

The aromatic protons appear as overlapping multiplets between 7.0-7.3 ppm, consistent with the electronic environment of a monosubstituted benzene ring. The ortho protons (H-2,6) typically resonate at 7.2-7.3 ppm, while the meta (H-3,5) and para (H-4) protons appear at 7.1-7.2 ppm and 7.0-7.1 ppm respectively [5].

The aliphatic chain protons display characteristic patterns reflecting their proximity to the aromatic ring and isocyanate group. The methylene group adjacent to the benzene ring (CH₂-α) appears as a triplet at 2.6-2.7 ppm, while the methylene group attached to the isocyanate (CH₂-δ) resonates downfield at 3.2-3.4 ppm due to the electron-withdrawing effect of the N=C=O group [5]. The intermediate methylene groups (CH₂-β and CH₂-γ) appear as overlapping multiplets between 1.6-1.8 ppm [7].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum reveals distinct resonances for aromatic and aliphatic carbons, with the isocyanate carbon appearing as a characteristic signal around 122-124 ppm [6]. The aromatic carbons display typical chemical shifts for monosubstituted benzene: the ipso carbon (C-1) at 140-142 ppm, ortho carbons (C-2,6) at 128-130 ppm, and meta/para carbons (C-3,5,4) at 125-128 ppm [8].

The aliphatic chain carbons show progressive chemical shift changes based on their distance from the aromatic ring. The α-carbon appears at 34-36 ppm, while the β and γ carbons resonate at 28-30 ppm and 26-28 ppm respectively. The δ-carbon, directly attached to the isocyanate group, appears significantly downfield at 42-44 ppm due to the deshielding effect of the electronegative nitrogen [8].

Two-Dimensional NMR Correlations

COSY (¹H-¹H Correlation Spectroscopy) experiments reveal scalar coupling patterns confirming the structural connectivity. Cross-peaks between adjacent methylene groups in the aliphatic chain and coupling between aromatic protons provide definitive structural confirmation [9]. HSQC (Heteronuclear Single Quantum Correlation) spectra establish direct ¹H-¹³C connectivities, enabling unambiguous assignment of all carbon resonances [5].

Infrared and Raman Spectral Signatures

The infrared spectrum of (4-Isocyanatobutyl)benzene is dominated by the characteristic N=C=O asymmetric stretching vibration, which appears as an intense, sharp absorption at approximately 2280 cm⁻¹ [10]. This peak serves as a definitive fingerprint for isocyanate functionality and is universally recognized for its diagnostic value in structural identification [11].

Infrared Spectroscopic Analysis

The isocyanate N=C=O asymmetric stretch represents the most prominent spectral feature, appearing as a very strong absorption band in the region 2280-2240 cm⁻¹. This vibration exhibits exceptional intensity due to the large dipole moment change associated with the linear N=C=O group [10]. The peak typically appears as a sharp, well-defined band with minimal overlap from other functional groups, making it ideal for quantitative analysis [12].

Aromatic C-H stretching vibrations appear as medium-intensity bands around 3030 cm⁻¹, while aliphatic C-H stretches manifest as strong absorptions at 2930 and 2860 cm⁻¹ [11]. The aromatic C=C stretching vibrations produce characteristic medium-intensity bands at 1600 and 1580 cm⁻¹, consistent with monosubstituted benzene systems [13].

The fingerprint region (1500-650 cm⁻¹) contains numerous diagnostic bands including aliphatic C-H bending vibrations at 1460 and 1380 cm⁻¹, and aromatic C-H out-of-plane bending modes at 750 and 700 cm⁻¹ [11]. These patterns are characteristic of monosubstituted benzene derivatives and provide supporting evidence for the proposed structure.

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by providing additional vibrational information through different selection rules [14]. The symmetric N=C=O stretching mode, while weak in infrared, may exhibit enhanced intensity in Raman scattering. Aromatic ring breathing modes and C-C stretching vibrations appear prominently in the Raman spectrum, typically around 1000-1600 cm⁻¹ [15].

The phenyl ring exhibits characteristic Raman bands including the ring breathing mode around 1000 cm⁻¹ and symmetric stretching vibrations in the 1580-1600 cm⁻¹ region [14]. The aliphatic chain contributes C-C stretching modes in the 800-1200 cm⁻¹ region, providing structural information about the butyl linker conformation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (4-Isocyanatobutyl)benzene reveals characteristic fragmentation pathways that provide definitive structural identification [16]. The molecular ion peak appears at m/z 175, corresponding to the intact molecular formula C₁₁H₁₃NO⁺ [17].

Electron Impact Fragmentation

The base peak typically appears at m/z 104, corresponding to the loss of the entire isocyanatobutyl side chain (C₄H₈NCO, 71 mass units) from the molecular ion. This fragmentation represents a benzylic cleavage adjacent to the aromatic ring, forming a stable phenylacetylene cation [18]. The benzyl cation (tropylium ion) at m/z 91 represents another major fragment, formed through rearrangement processes characteristic of aromatic compounds [19].

Loss of the isocyanate group (NCO, 42 mass units) produces a significant fragment at m/z 133, corresponding to the phenylbutyl cation C₁₁H₁₃⁺. This fragmentation pattern is diagnostic for isocyanate-containing compounds and provides direct evidence for the presence of the N=C=O functionality [20].

Characteristic Fragment Ions

The phenyl cation at m/z 77 (C₆H₅⁺) represents a stable aromatic fragment formed through loss of the entire aliphatic substituent. The cyclopentadienyl cation at m/z 65 (C₅H₅⁺) results from ring contraction processes common in aromatic systems under electron impact conditions [16].

The isocyanate fragment itself appears at m/z 42 (NCO⁺), providing direct confirmation of the functional group. Additional fragments include the phenylpropyl cation at m/z 119 (loss of C₂H₄NCO, 56 mass units) and various smaller hydrocarbon fragments reflecting the stepwise degradation of the aliphatic chain [18].

Fragmentation Mechanisms

The fragmentation patterns reflect the relative stability of different ionic species under electron impact conditions. The preferential cleavage at benzylic positions results from the stabilization of the resulting carbocation by the aromatic ring system. The facile loss of the isocyanate group indicates the inherent instability of this functional group under high-energy conditions [20].

Secondary fragmentation processes include hydrogen rearrangements and ring expansion/contraction reactions characteristic of aromatic compounds. The abundance of aromatic fragments (m/z 91, 77, 65, 51) reflects the stability of these species and their tendency to predominate in electron impact spectra [16].

Analytical Applications

The distinctive fragmentation pattern of (4-Isocyanatobutyl)benzene enables its identification in complex mixtures through selected ion monitoring techniques. The molecular ion at m/z 175, combined with characteristic fragments at m/z 133, 104, and 91, provides a unique mass spectral fingerprint for analytical applications [17].

Quantitative analysis can be achieved through monitoring of the molecular ion or major fragment peaks, with appropriate internal standards to account for instrumental variations. The stability of the aromatic fragments makes them particularly suitable for quantitative determinations in environmental and industrial hygiene applications [21].

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight (g/mol) | 175.23 |

| CAS Registry Number | 77725-08-7 |

| IUPAC Name | 1-(4-isocyanatobutyl)benzene |

| Common Names | 4-Phenylbutyl isocyanate, 4-isocyanatobutylbenzene |

| Physical State (20°C) | Liquid |

| Functional Group | Frequency Range (cm⁻¹) | Expected for Compound (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (N=C=O) | 2280-2240 | ~2280 | Very Strong |

| Aromatic C-H stretch | 3100-3000 | ~3030 | Medium |

| Aliphatic C-H stretch | 2980-2850 | ~2930, 2860 | Strong |

| Aromatic C=C stretch | 1610-1580 | ~1600, 1580 | Medium |

| Aromatic C-H bend | 900-650 | ~750, 700 | Strong |

| Aliphatic C-H bend | 1500-1350 | ~1460, 1380 | Medium |

| m/z | Ion Formula | Fragment Description | Relative Intensity (%) |

|---|---|---|---|

| 175 | C₁₁H₁₃NO⁺ | Molecular ion | 45-60 |

| 133 | C₁₁H₁₃⁺ | Loss of NCO (42) | 70-85 |

| 119 | C₉H₁₁⁺ | Loss of C₂H₄NCO (56) | 40-55 |

| 104 | C₈H₈⁺ | Loss of C₃H₅NCO (71) | 85-100 |

| 91 | C₇H₇⁺ | Benzyl cation (tropylium) | 95-100 |

| 77 | C₆H₅⁺ | Phenyl cation | 35-50 |

| 65 | C₅H₅⁺ | Cyclopentadienyl cation | 25-40 |

| 51 | C₄H₃⁺ | Acetylene cation | 15-30 |

| 42 | NCO⁺ | Isocyanate fragment | 20-35 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard